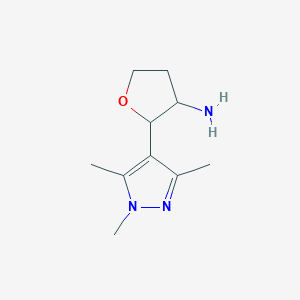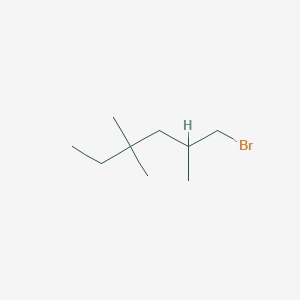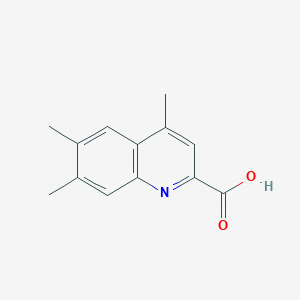![molecular formula C11H16N4 B13197061 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways regulating growth and survival .
Preparation Methods
The synthesis of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperidine moiety under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt).
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds, such as :
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B (PKB or Akt) and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are being studied for their potential in cancer treatment.
The uniqueness of this compound lies in its specific targeting of PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-piperidin-1-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H16N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h8H,1-7H2,(H,12,13,14) |
InChI Key |
QQWZECVYWVICMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




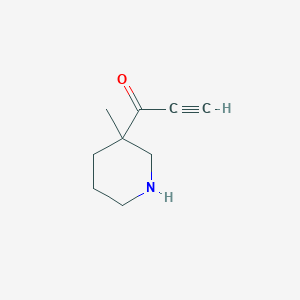





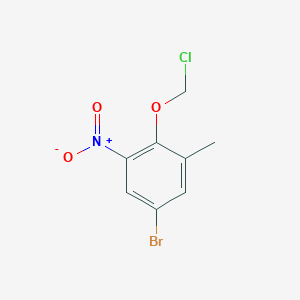
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
